molecular formula C8H10N2O3 B13534367 o-(2-Nitrophenethyl)hydroxylamine

o-(2-Nitrophenethyl)hydroxylamine

Cat. No.: B13534367
M. Wt: 182.18 g/mol
InChI Key: FKTFWAXUZWHBGO-UHFFFAOYSA-N
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Description

o-(2-Nitrophenethyl)hydroxylamine: is a chemical compound with the molecular formula C8H10N2O3 and a molar mass of 182.18 g/mol . It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-nitrophenethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of o-(2-Nitrophenethyl)hydroxylamine can be achieved through several methods. One common approach involves the hydrolysis of oximes followed by protonation reactions . This method integrates the oxime hydrolysis, hydroxylamine protonation, and separation processes into a triple-chamber electrodialysis stack. The reaction conditions typically involve a current density of 4.69 × 10^−2 A cm^−2, an oxime concentration of 1.00 mol L^−1, and a reaction time of 600 minutes, yielding hydroxylamine sulfate .

Scientific Research Applications

o-(2-Nitrophenethyl)hydroxylamine has several scientific research applications. In organic synthesis , it is used as an electrophilic aminating reagent for the construction of nitrogen-enriched compounds . In biological research , it serves as a precursor for the synthesis of various bioactive molecules. In the pharmaceutical industry , it is utilized in the development of drugs and therapeutic agents. Additionally, it has applications in the chemical industry for the production of specialty chemicals and intermediates .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

O-[2-(2-nitrophenyl)ethyl]hydroxylamine

InChI

InChI=1S/C8H10N2O3/c9-13-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6,9H2

InChI Key

FKTFWAXUZWHBGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCON)[N+](=O)[O-]

Origin of Product

United States

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